9H-Carbazol-1-amine

Catalog No.
S1517456
CAS No.
18992-86-4
M.F
C12H10N2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Carbazol-1-amine

CAS Number

18992-86-4

Product Name

9H-Carbazol-1-amine

IUPAC Name

9H-carbazol-1-amine

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C12H10N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,13H2

InChI Key

YJKJAYFKPIUBAW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N

Synthesis and Characterization:

H-Carbazol-1-amine is an organic compound with the chemical formula C₁₂H₁₀N₂. It is a white to yellow crystalline solid with a melting point of 133-135 °C.

The synthesis of 9H-Carbazol-1-amine has been reported in various scientific publications. Common methods involve the reaction of carbazole with various aminating agents, such as ammonia, primary amines, or formamide. PubChem, National Institutes of Health: )

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are used to confirm the identity and purity of synthesized 9H-Carbazol-1-amine.

Potential Applications:

Research suggests that 9H-Carbazol-1-amine may have potential applications in various scientific fields, including:

  • Organic electronics: 9H-Carbazol-1-amine possesses properties like hole-transporting capabilities, making it a potential candidate for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Organic Electronics, ScienceDirect:
  • Biomedical research: Studies have explored the potential use of 9H-Carbazol-1-amine derivatives in drug discovery due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties. European Journal of Medicinal Chemistry, ScienceDirect:
  • Material science: Research suggests that 9H-Carbazol-1-amine can be used as a building block for the synthesis of new functional materials with specific properties, such as photoluminescence and thermal stability. Dyes and Pigments, ScienceDirect:

9H-Carbazol-1-amine is an organic compound derived from carbazole, characterized by a tricyclic structure that includes two fused benzene rings and a nitrogen-containing five-membered ring. The molecular formula for 9H-Carbazol-1-amine is C₁₂H₁₀N₂, indicating the presence of two nitrogen atoms in its structure. This compound is notable for its potential applications in organic electronics, pharmaceuticals, and as a precursor in various chemical syntheses. Its structure allows for various functionalizations, making it versatile in

  • Potential skin and eye irritant: The amino group might cause irritation upon contact with skin or eyes.
  • Potential respiratory irritant: Inhalation of dust or vapors should be avoided.
  • Unknown flammability: It is advisable to handle the compound with caution regarding flammability until specific data becomes available.

  • Electrophilic Substitution: The aromatic nature of the carbazole structure enables electrophilic aromatic substitution reactions, where substituents can be introduced at various positions on the aromatic rings.
  • Oxidation: This compound can be oxidized to form various derivatives, including carbazole-based compounds. The oxidation potential varies depending on the substituents present on the carbazole ring .
  • Reduction: Reduction reactions can lead to amine derivatives or other functional groups being introduced into the molecule.
  • Coupling Reactions: 9H-Carbazol-1-amine can participate in coupling reactions to form larger, more complex molecules, often utilized in synthetic organic chemistry.

The biological activity of 9H-Carbazol-1-amine and its derivatives has been explored in various studies. Notably:

  • Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Neuroprotective Effects: Certain carbazole derivatives have been identified with neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
  • Anticancer Activity: Research indicates that some carbazole derivatives may inhibit cancer cell growth, particularly through mechanisms involving topoisomerase inhibition .

Several methods are available for synthesizing 9H-Carbazol-1-amine:

  • Borsche–Drechsel Cyclization: This classic method involves the condensation of phenylhydrazine with cyclohexanone followed by acid-catalyzed rearrangement and oxidation to yield carbazole derivatives.
  • Graebe–Ullmann Reaction: This involves converting an N-phenyl-1,2-diaminobenzene into a diazonium salt that subsequently forms a triazole intermediate before yielding carbazole upon heating.
  • Photostimulated SRN1 Substitution: A modern approach that employs photochemical methods to facilitate the synthesis of 9H-Carbazol-1-amine through substitution reactions without the need for transition metals .
  • Transition-Metal-Free Methods: Recent advancements have led to protocols that do not require transition metals for the synthesis of carbazoles, enhancing sustainability and reducing costs.

9H-Carbazol-1-amine has several notable applications:

  • Organic Electronics: Utilized as a hole transport material in organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
  • Pigments and Dyes: The compound's rich UV-visible light spectrum allows it to be used in producing pigments and dyes.
  • Pharmaceuticals: As a precursor or active ingredient in various pharmaceuticals, particularly those targeting microbial infections or cancer.

Studies have shown that 9H-Carbazol-1-amine interacts with various biological targets:

  • Enzyme Inhibition: Some derivatives inhibit specific enzymes involved in cellular processes, which can lead to therapeutic effects.
  • Receptor Binding: Interaction studies reveal binding affinities for certain receptors, indicating potential roles in drug design and development.

Several compounds share structural similarities with 9H-Carbazol-1-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
CarbazoleTricyclic aromaticBase structure; used extensively in organic synthesis.
3-Amino CarbazoleSubstituted carbazoleExhibits enhanced biological activity compared to parent compound.
9-MethylcarbazoleMethyl-substitutedIncreased solubility; used in organic electronics.
3-HydroxycarbazoleHydroxy-substitutedDisplays significant antioxidant properties.
EllipticineCarbazole derivativeKnown for anticancer activity; fused pyridine ring.

Each of these compounds has unique characteristics that distinguish them from 9H-Carbazol-1-amine, yet they share a common framework that allows for diverse functionalization and biological activity.

XLogP3

3

Other CAS

38886-78-1

Wikipedia

9H-Carbazol-1-amine

Dates

Modify: 2023-08-15

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